molecular formula C22H24F3N5O3S B11575226 2-[4-(3,4-Dimethoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-N-(1,3-dimethyl-1H-pyrazol-4-ylmethyl)-N-methyl-acetamide

2-[4-(3,4-Dimethoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-N-(1,3-dimethyl-1H-pyrazol-4-ylmethyl)-N-methyl-acetamide

Cat. No.: B11575226
M. Wt: 495.5 g/mol
InChI Key: NGRKKPYLXKAVNR-UHFFFAOYSA-N
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Description

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group and the dimethoxyphenyl group. The final steps involve the formation of the sulfanyl linkage and the attachment of the pyrazolylmethyl and methylacetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrimidine ring play crucial roles in binding to enzymes or receptors, while the sulfanyl linkage and the pyrazolylmethyl group contribute to the overall stability and activity of the compound. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C22H24F3N5O3S

Molecular Weight

495.5 g/mol

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methylacetamide

InChI

InChI=1S/C22H24F3N5O3S/c1-13-15(11-30(3)28-13)10-29(2)20(31)12-34-21-26-16(9-19(27-21)22(23,24)25)14-6-7-17(32-4)18(8-14)33-5/h6-9,11H,10,12H2,1-5H3

InChI Key

NGRKKPYLXKAVNR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN(C)C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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